molecular formula C14H9I B1296594 9-Iodoanthracene CAS No. 22362-86-3

9-Iodoanthracene

Cat. No. B1296594
CAS RN: 22362-86-3
M. Wt: 304.12 g/mol
InChI Key: IVXUUUHEJQHRMP-UHFFFAOYSA-N
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Description

9-Iodoanthracene is a chemical compound with the linear formula C14H9I . It has a molecular weight of 304.132 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A method of synthesizing 9-aryl-10-iodoanthracene from 9-arylanthracene has been proposed . This involves mixing an iodinating agent (a substance having a structure of an amide group in which nitrogen of the amide group and iodine are directly bonded to each other), an acid, and 9-arylanthracene . This introduces iodine into the 10-position of 9-arylanthracene, thereby synthesizing 9-aryl-10-iodoanthracene .


Molecular Structure Analysis

The molecular structure of 9-Iodoanthracene is represented by the SMILES notation c1ccc2c(c1)cc3ccccc3c2I . The InChI code for the compound is InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H .


Chemical Reactions Analysis

9-Iodoanthracene can undergo cycloaddition reactions with a variety of dienophiles across the C-9 and/or C-10 positions . For example, it can participate in (4+2) cycloaddition or Diels-Alder reactions, which are important C-C bond-forming reactions in organic chemistry to form cyclic structures . It can also be converted to 9-bromoanthracene in a catalytic process .


Physical And Chemical Properties Analysis

9-Iodoanthracene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 74.8±0.3 cm3 . It has a logP value of 5.71, indicating its lipophilicity .

Scientific Research Applications

Fluorescence Studies

9-Iodoanthracene is studied for its fluorescence characteristics in various conditions. Research by Morgante and Struve (1979) demonstrated that 9-iodoanthracene generates S1 → S0 fluorescence with a temperature-dependent picosecond lifetime when excited with laser pulses. This research is significant for understanding the fluorescence properties of iodinated anthracenes, which are important for various applications in photochemistry and photophysics (Morgante & Struve, 1979).

Photodimerization and Chemical Synthesis

The compound is also used in the study of photodimerization processes. Mintas et al. (1989) explored the synthesis and [4+4] photodimerization of 9-trifluoromethylanthracene, a derivative of 9-iodoanthracene. This research contributes to the understanding of photodimerization reactions in anthracene derivatives, which are relevant in the field of organic synthesis and materials science (Mintas et al., 1989).

Photoinduced Mechanical Deformations

9-Iodoanthracene derivatives are studied for their behavior under light irradiation. Kim et al. (2014) investigated the solid-state photodimerization of 9-methylanthracene, a related compound, to understand how crystal morphology and reaction dynamics affect photomechanical deformations of microcrystals. This research is essential for the development of photoreactive molecular crystals that can be used for generating precise motions on small scales, which has implications in materials science and engineering (Kim et al., 2014).

Electron Transfer and Redox Reactions

9-Iodoanthracene is also pivotal in studying electron transfer mechanisms. For instance, Olmsted et al. (1987) found that 9-Methylanthracene functions as an efficient energy and electron transfer shuttle in certain chemical reactions. This research contributes to the understanding of electron transfer processes, which are crucial in various fields such as photochemistry, electrochemistry, and materials science (Olmsted et al., 1987).

Safety And Hazards

9-Iodoanthracene may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, seek medical advice .

properties

IUPAC Name

9-iodoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUUUHEJQHRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306690
Record name 9-Iodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Iodoanthracene

CAS RN

22362-86-3
Record name 22362-86-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Iodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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